EIPA's effects are mediated through both NHE1-dependent and NHE1-independent pathways, as illustrated below.
This compound acts via NHE1-dependent pHi modulation and NHE1-independent organelle stress pathways.
The following workflows summarize common methodologies for studying this compound in fibrotic and cancer research.
Standard workflow for investigating this compound's anti-fibrotic effects in lung fibroblasts.
Standard workflow for evaluating this compound's anti-cancer effects in 3D models.
The table below consolidates key quantitative findings from recent studies on this compound.
| Experimental Context | This compound Concentration | Observed Effect (Quantitative) | Significance/Note |
|---|
| Idiopathic Pulmonary Fibrosis (IPF) (CCL39 fibroblasts) | Not specified [1] | Abolished actin stress fiber formation & α-SMA expression induced by TGFβ, LPA, 5-HT [1]. | Key pro-fibrotic processes inhibited. | | IPF (Cytokine Secretion) (CCL39 fibroblasts) | Not specified [1] | Reduced secretion of TGFβ, IL-6, and IL-8 induced by LPA, 5-HT, IL-1β [1]. | Attenuated pro-inflammatory environment. | | Breast Cancer (MCF-7 spheroids) 7-day treatment | 10 µM [3] | Reduced cell viability to ~10% of control [3]. | Effect was NHE1-independent (confirmed by knockout) [3]. | | Triple-Negative Breast Cancer (MDA-MB-231 spheroids) | 10 µM [3] | Reduced cell viability to ~50% of control [3]. | Potent monotherapy effect. | | Non-Small Cell Lung Cancer (NSCLC) (A549, H1299 cells) | 10-20 µM [4] | Suppressed tumorsphere formation; downregulated CSC markers (ALDH1A2, CD44) & PD-L1 [4]. | Suggests role in overcoming immune evasion. | | Cell Viability (IC₅₀) (A549 NSCLC, 2D culture) | ~20 µM (72hr) [4] | 50% inhibition of cell viability [4]. | Less potent than in 3D models. |
This compound is a powerful research tool, but its application requires careful consideration of its properties.
This compound is a versatile inhibitor with complex mechanisms. A thorough understanding of its NHE1-independent actions and selectivity profile is essential for designing robust experiments and evaluating its true therapeutic potential.
Endocytosis is a fundamental cellular process for internalizing materials, and it occurs through several distinct mechanisms. Understanding these pathways is crucial for researching the effects of inhibitors like EIPA. The table below summarizes the key endocytic pathways [1] [2].
| Pathway/Type | Key Features & Regulators | Primary Cargo |
|---|---|---|
| Clathrin-Mediated Endocytosis (CME) | Coated with clathrin and adaptor protein (AP-2); involves dynamin [1] [2]. | Specific molecules (e.g., Low-density lipoprotein, transferrin) [2]. |
| Caveolae-Mediated Endocytosis | Caveolin-coated pits (caveolin-1, -2, -3); cholesterol and glycosphingolipid-rich [1] [2]. | Cholesterol, glycosphingolipids [2]. |
| CLIC/GEEC Pathway | Clathrin-Independent Carriers; regulated by Galectin-3, small GTPases (Arf1, Cdc42) [1]. | Fluid, glycosylphosphatidylinositol-anchored proteins, hyaluronic acid [1]. |
| Macropinocytosis | Actin-driven; non-specific uptake of large fluid volumes; "cell drinking" [1]. | Extracellular fluid, solutes, antigens [1]. |
| Phagocytosis | Specialized for large particles; primarily in phagocytes (macrophages, neutrophils) [1]. | Large particles (>0.5 µm), microorganisms, dead cells [1]. |
The relationships between these pathways and their intracellular trafficking can be visualized in the following diagram.
Overview of major endocytic pathways and intracellular trafficking.
To investigate these pathways, researchers employ a suite of tools, including chemical inhibitors and fluorescent labeling techniques. The following workflow outlines a general experimental approach [3].
General workflow for a fluid-phase endocytosis assay.
The table below details specific reagents and their applications in these assays [3].
| Method/Reagent | Readout / Mechanism | Application in Endocytosis Assays |
|---|---|---|
| pHrodo Dextran | Fluorescence intensity increases as pH decreases (non-fluorescent at neutral pH). | No-wash, no-quench assay to monitor progression from early endosome (less acidic) to lysosome (highly acidic) [3]. |
| Alexa Fluor Dextrans | Stable fluorescent signal irrespective of pH changes. | Requires a wash step or quenching of extracellular signal to analyze internalized tracer [3]. |
| CellLight Fluorescent Proteins (BacMam) | Stable signal from GFP/RFP fused to proteins targeted to specific organelles. | Specific labeling of early endosomes, late endosomes, or lysosomes in live or fixed cells [3]. |
| LysoTracker Probes | Stains acidic organelles (lysosomes, late endosomes) with a stable signal. | Labels all acidic compartments; does not distinguish between different endocytic stages. Multiplexes well with other dyes [3]. |
| FM Dyes | Lipophilic dyes insert into the outer membrane leaflet and fluoresce intensely. | Stains the plasma membrane and becomes internalized in endocytic vesicles. Requires a wash step [3]. |
When studying endocytosis, particularly with pharmacological inhibitors, several critical points must be considered to ensure robust and interpretable results [1].
While this compound is a recognized tool in cell biology, its specific mechanisms and quantitative effects on various signaling pathways remain an active area of research. Future studies could focus on:
| Aspect | Details |
|---|---|
| Primary Known Target | Sodium-Hydrogen Exchanger (NHE); specifically NHE1 & NHE7 [1] [2] |
| IC₅₀ for NHE | 0.033 μg/mL (approx. 110 nM) in a sodium-hydrogen exchanger activity assay [1] |
| Effect on pHᵢ | Decreases intracellular pH (acidification) [3] |
| Effect on Oxidative Phosphorylation | Significantly decreases Oxygen Consumption Rate (OCR) in pancreatic (BxPC3) and breast (MDA-MB-157) cancer cells [3] |
| Effect on Glycolysis | No significant change in lactate or pyruvate levels in BxPC3 and MDA-MB-157 cells [3] |
| Effect on Cancer Stem Cells (CSCs) | Suppresses CSC activity in Non-Small Cell Lung Cancer (NSCLC) cells; reduces tumorsphere formation and downregulates stem cell markers (ALDH1A2, ABCG2, CD44, CD133) [2] |
| Effect on PD-L1 Expression | Downregulates PD-L1 cell surface expression in NSCLC cells via inhibition of STAT3 activity [2] |
| Effect on Cell Viability (NSCLC) | Suppresses A549 and H1299 NSCLC cell proliferation without inducing apoptosis; disrupts cell cycle progression [2] |
For researchers looking to replicate key findings, here are the methodologies from the cited literature.
The diagram below illustrates the key cellular mechanisms and pathways affected by this compound treatment.
This compound inhibits NHE1 and NHE7, lowering intracellular pH (pHi) and impacting cancer cell processes including metabolism, mitochondrial dynamics, stemness, and immune signaling [1] [3] [2].
To understand the research context, it is essential to know what these compounds are:
The following table summarizes the key characteristics and experimental findings for Dynasore, other dynamin inhibitors, and this compound, based on the reviewed literature.
| Inhibitor | Primary Target | Effect on VEGFR2 Internalization | Key Signaling Effects (Off-Target) | Notes on Specificity |
|---|---|---|---|---|
| Dynasore | Dynamin (GTPase) | Inhibits ~25% (clathrin-dependent portion) [2] | No effect on VEGFR2 phosphorylation; inhibits Akt phosphorylation [2]. | Multiple documented off-target effects, including on cholesterol homeostasis & actin [2] [1]. |
| Dyngo 4a | Dynamin | Inhibits ~25% (clathrin-dependent portion) [2] | Inhibits VEGFR2 phosphorylation; no effect on Akt phosphorylation [2]. | Improved potency over dynasore, but still shows off-target effects [2] [1]. |
| Dynole 34-2 | Dynamin | Inhibits ~25% (clathrin-dependent portion) [2] | Inhibits VEGFR2 phosphorylation; inhibits Akt phosphorylation [2]. | Shows discrepant effects on signaling [2]. |
| This compound | Macropinocytosis/NHE | Inhibits ~70% (macropinocytosis portion) [2] | Inhibits VEGF-induced ERK1/2 phosphorylation; effect is reversible [2]. | Used to block the major pathway for VEGFR2 internalization. Specificity can be validated via "uncoupling assay" [2]. |
When conducting research with these inhibitors, the following methodologies are critical for generating reliable data.
This protocol is used to quantify the endocytosis of cell surface receptors like VEGFR2 [2].
This assay is crucial for determining whether an inhibitor's effect on a signaling pathway is due to blocking endocytosis or to an off-target effect [2].
The diagram below outlines the key decision points in a rigorous experimental workflow for studying endocytosis and signaling, incorporating the use of multiple inhibitors and validation assays.
Experimental workflow for analyzing endocytosis and signaling.
Macropinocytosis is an actin-dependent endocytic process that enables cells to internalize large volumes of extracellular fluid and solutes through large vesicles called macropinosomes (0.2-10 μm in diameter). This evolutionarily conserved mechanism serves as a critical pathway for nutrient scavenging in metabolically active cells, particularly under conditions of metabolic stress or high energy demand [1]. Unlike receptor-mediated endocytosis, macropinocytosis involves nonspecific bulk uptake of extracellular material through ruffling and closure of plasma membrane extensions, resulting in the formation of macropinosomes that subsequently fuse with lysosomes for content degradation [2].
The significance of macropinocytosis extends across multiple physiological and pathological contexts. In cancer biology, macropinocytosis is upregulated in many transformed cells, particularly those expressing oncogenic Ras, where it serves to acquire extracellular proteins that can be degraded to support amino acid pools and metabolic needs [3]. In bone homeostasis, recent research has demonstrated that osteoclasts utilize macropinocytosis to meet the substantial nutrient and bioenergetic demands during their differentiation from macrophage precursors [1]. Additionally, macropinocytosis plays important roles in immune surveillance, pathogen internalization, and the progression of various diseases including atherosclerosis, neurodegenerative disorders, and renal dysfunction [2] [4].
5-(N-ethyl-N-isopropyl) amiloride (EIPA) has emerged as one of the most widely used pharmacological inhibitors for studying macropinocytosis. This compound functions primarily as a Na+/H+ exchanger (NHE) blocker that disrupts the ion transport and membrane dynamics essential for macropinosome formation and maturation [2]. While this compound remains a valuable research tool, recent drug repurposing screens have identified additional promising inhibitors, including imipramine (IC₅₀ = 131 nM), which acts by inhibiting membrane ruffle formation—a critical early step in macropinocytosis [2]. The continued development and optimization of macropinocytosis inhibitors offer significant therapeutic potential for various pathological conditions characterized by dysregulated nutrient scavenging and cellular growth control.
This compound exerts its inhibitory effect on macropinocytosis through multiple interconnected mechanisms that disrupt the complex cellular process of macropinosome formation. The compound primarily functions as a potent inhibitor of sodium-hydrogen exchangers (NHEs), particularly NHE1, which plays a critical role in regulating intracellular pH and volume homeostasis [1] [2]. By blocking NHE activity, this compound disrupts the ion flux and osmotic balance required for the formation and extension of membrane ruffles, thereby impairing the initial stages of macropinocytosis.
The inhibition of macropinocytosis by this compound has profound consequences on cellular metabolism and function, particularly in specialized cells with high energy demands. In osteoclast differentiation, this compound treatment significantly reduces the uptake of fluorescent dextran (a macropinocytosis marker) to 36.8% of control levels at 20 μg/mL concentration, demonstrating potent inhibition of fluid-phase endocytosis [1]. This impairment of nutrient scavenging directly impacts cellular energy production, as evidenced by reduced oxidative phosphorylation and glycolysis, ultimately leading to suppressed osteoclast differentiation and bone-resorptive capacity [1]. The diagram below illustrates the molecular mechanism of this compound action and its cellular consequences:
The molecular events depicted above demonstrate how this compound-induced macropinocytosis inhibition creates a cascade of cellular effects that ultimately impact critical processes such as osteoclast differentiation, cancer cell proliferation, and immune cell function. This mechanistic understanding provides the foundation for utilizing this compound as both a research tool and potential therapeutic agent in conditions characterized by pathological macropinocytosis.
The effective concentration of this compound for macropinocytosis inhibition varies depending on the cell type, experimental context, and specific readout being measured. Based on comprehensive analysis of recent literature, the following tables summarize the optimal concentration ranges for this compound across different experimental systems:
Table 1: this compound concentrations for in vitro macropinocytosis inhibition in various cell types
| Cell Type | This compound Concentration | Experimental Context | Key Findings | Source |
|---|---|---|---|---|
| RAW 264.7 macrophages | 5 μg/mL | Osteoclast differentiation | 80% cell viability; significant inhibition of TRAP-positive osteoclast formation | [1] |
| Bone marrow-derived macrophages (BMMs) | 5 μg/mL | Osteoclast differentiation | Reduced macropinosome count from 10.67±1.53 to 2.33±0.58 per cell | [1] |
| RAW 264.7 macrophages | 20 μg/mL | Dextran uptake assay | 63.2% inhibition of TMR-dextran uptake | [1] |
| J774.A1 macrophages | 2 mM amiloride (parent compound) | Macropinocytosis inhibition | >80% cell viability; effective fluid-phase uptake inhibition | [5] |
| Various cell types (general screening) | 10-25 μM | Macropinocytosis inhibition | Commonly used range for initial inhibitor studies | [2] |
Table 2: this compound efficacy in disease models and comparison with other inhibitors
| Model System | Intervention | Outcome | Comparative Efficacy | Source |
|---|---|---|---|---|
| Ligature-induced periodontitis model | This compound (in vivo) | Dose-dependent bone mass restoration | Significant reduction in osteoclast activity | [1] |
| Ovariectomy-induced bone loss | This compound (in vivo) | Early bone mass restoration | Suppressed osteoclast differentiation | [1] |
| RAW 264.7 cells | This compound vs. Zoledronate | Osteoclast inhibition | Comparable efficacy between compounds | [1] |
| Macropinocytosis screening | This compound vs. Imipramine | Inhibition efficiency | Imipramine IC₅₀ = 131 nM; potentially more potent | [2] |
The efficacy of this compound demonstrates a clear dose-response relationship across experimental systems. In osteoclast differentiation studies, this compound at 5 μg/mL significantly reduced the formation of TRAP-positive multinucleated osteoclasts and decreased the expression of key osteoclast markers including cathepsin K, TRAP, and NFATC1 [1]. At higher concentrations (20 μg/mL), this compound produced more profound inhibition of macropinocytic activity but began to demonstrate increased cytotoxicity, underscoring the importance of concentration optimization for specific experimental applications [1].
The therapeutic potential of this compound is particularly promising in pathological bone resorption contexts. In both ligature-induced periodontitis and ovariectomy-induced bone loss models, inhibition of macropinocytosis with this compound led to early, dose-dependent restoration of bone mass, suggesting its potential as a clinical intervention for bone-related diseases [1]. The comparable efficacy observed between this compound and the established bone resorption inhibitor zoledronate further supports its therapeutic relevance [1].
This protocol describes a standardized approach for assessing macropinocytosis inhibition by this compound in macrophage cell lines, incorporating best practices from multiple methodological sources [1] [5].
Materials and Reagents:
Procedure:
Cell Plating and Pre-treatment:
Macropinocytosis Assay:
Sample Processing and Analysis:
For in vivo studies, this compound has demonstrated efficacy in murine models of pathological bone loss. The following approach has been successfully employed in both ligature-induced periodontitis and ovariectomy-induced bone loss models [1]:
Materials and Reagents:
Procedure:
Disease Model Establishment:
This compound Administration:
Outcome Assessment:
When implementing this compound for macropinocytosis studies, several technical considerations are essential for obtaining reliable and interpretable results:
Viability Assessment: Comprehensive cell viability testing is crucial, especially at higher this compound concentrations. The CCK-8 assay or similar viability assays should be performed concurrently with inhibition studies. Research indicates that viability remains above 80% at this compound concentrations below 5 μg/mL, but decreases significantly at higher concentrations (20 μg/mL) [1].
Inhibitor Specificity Controls: this compound may affect other cellular processes beyond macropinocytosis. Include appropriate controls to distinguish macropinocytosis from other endocytic pathways:
Alternative Inhibitors: For studies requiring high specificity, consider emerging macropinocytosis inhibitors such as imipramine, which demonstrates potent inhibition (IC₅₀ = 131 nM) with minimal effects on other endocytic pathways [2].
Dextran Tracer Selection: For optimal macropinocytosis assessment, use 70 kDa dextran conjugates, as lower molecular weight dextrans may label other endocytic pathways [3]. Tetramethylrhodamine (TMR) conjugates are preferred over FITC due to better pH stability in acidic macropinosomal environments [3].
Temporal Considerations: Macropinocytosis is a dynamic process, and inhibition may vary depending on the experimental timeline. For differentiation studies (e.g., osteoclastogenesis), maintain this compound treatment throughout the process, as brief exposures may not sustain inhibition [1].
Inflammatory Context Considerations: Under inflammatory conditions simulated by LPS treatment, macropinocytic activity increases significantly. This compound concentration may need adjustment in these contexts, as LPS further accelerates differentiation and increases macropinocytic activity [1].
The systematic application of this compound as a macropinocytosis inhibitor provides valuable insights into cellular nutrient scavenging mechanisms and their pathophysiological significance. The concentration guidelines and detailed protocols presented here offer researchers a standardized approach for investigating macropinocytosis across various experimental contexts, with particular relevance to bone biology, cancer metabolism, and therapeutic development.
The emerging recognition of macropinocytosis as a therapeutic target in multiple disease states underscores the importance of continued optimization of inhibition strategies. Future directions include the development of more specific inhibitors with improved safety profiles, such as imipramine and other compounds identified through systematic drug repurposing screens [2]. Additionally, combination therapies targeting both macropinocytosis and related metabolic pathways (e.g., mTORC1 signaling) may yield enhanced therapeutic efficacy in conditions characterized by dysregulated nutrient acquisition and cellular growth control [4].
As research in this field advances, the protocols and concentrations outlined here will serve as a foundation for standardized assessment of macropinocytosis inhibition, facilitating comparative analyses across studies and accelerating the translation of basic findings into therapeutic applications.
The table below consolidates the standard protocols for preparing and storing this compound stock solutions from multiple supplier datasets.
| Parameter | Specifications |
|---|---|
| Molecular Weight | 299.76 g/mol (Freebase) [1] [2] [3] / 336.22 g/mol (Hydrochloride salt) [4] |
| Purity | ≥98% to 99.98% (Batch-dependent) [1] [2] [3] |
| Recommended Solvent | DMSO (Moisture-absorbing DMSO reduces solubility; use fresh DMSO for best results) [4] [2]. |
| Solubility in DMSO | ~60 mg/mL (~200 mM, Freebase) [2] / 130 mg/mL (386.65 mM, Hydrochloride) [4] / 135 mg/mL (450.36 mM, Freebase, sonication recommended) [3]. |
| Stock Solution Concentration | A 10-100 mM concentration in DMSO is commonly used for in vitro studies. |
| Long-Term Storage | -20°C for the powder (up to 3 years) [2] [3]. -80°C for stock solutions in DMSO (6 months to 1 year) [4] [3]. |
| Short-Term Storage | +4°C (for powder) [1]. |
| Critical Handling Notes | 1. Protect from moisture. [3] 2. Sealed storage. [4] 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles [4]. |
The following table outlines specific methodologies for using this compound in key experimental models, based on cited literature.
| Experimental Model | This compound Concentration & Form | Incubation Time | Key Findings / Purpose | Citation |
|---|---|---|---|---|
| TRPP3 Channel Inhibition (X. laevis oocytes) | 100 μM (from DMSO stock) | 30 minutes | Suppressed TRPP3-mediated Ca²⁺ uptake [4]. | [4] |
| Macropinocytosis Inhibition (HT-29 & MIA PaCa-2 cells) | 20 μM (from DMSO stock) | 2 hours | Blocked macropinocytosis-mediated uptake [4]. | [4] |
| Autophagy Enhancement (IEC-18 cells) | 300 μM (from DMSO stock) | 6 hours | Enhanced autophagy via NHE3 inhibition [4]. | [4] |
| Cell Proliferation Assay (MKN28 cells) | 5-100 μM (from DMSO stock) | 48 hours | Suppressed proliferation dose-dependently [4] [3]. | [4] [3] |
| *In Vivo Anti-inflammatory* (Mouse air pouch model) | 10 mg/kg (Oral administration in formulation) | Single dose | Inhibited LPS-induced leukocyte infiltration [4]. | [4] |
| *In Vivo Xenograft Study* (BALB/c mice) | 10 mg/kg (Intraperitoneal injection in formulation) | See protocol | Assayed macropinocytosis in tumors [3]. | [3] |
The diagram below illustrates the general workflow for preparing this compound for in vitro experiments.
This compound is a multi-target inhibitor, and its primary mechanisms of action in cellular experiments are summarized in the diagram below.
This protocol details the use of EIPA to specifically inhibit macropinocytosis, a major fluid-phase endocytosis pathway. The summarized experimental parameters are based on current methodologies [1] [2] [3].
Summary of Key Experimental Parameters for this compound Treatment
| Parameter | Recommended Specification | Application & Notes |
|---|---|---|
| Stock Solution | 50-100 mM in DMSO [1] [3] | Store at -80°C; avoid repeated freeze-thaw cycles. |
| Working Concentration | 25 - 50 µM [1] [3] | Effective for inhibiting macropinocytosis without gross toxicity [3]. |
| Pre-treatment Time | 30 minutes [1] | Critical step to inhibit pathways before adding cargo. |
| Uptake Phase with Cargo | 50 min - 2 hours [1] [3] | Co-incubate this compound with fluorescent tracer (e.g., FITC-dextran). |
| Cell Line Example | Primary Neurons [1], Cancer Cell Lines [2], Gracilariopsis lemaneiformis [3] | Confirms broad applicability across diverse cell types. |
Preparation of this compound Solution
Cell Pre-treatment (30 Minutes)
Uptake Assay
Termination and Analysis
The following diagram illustrates the logical workflow of the this compound inhibition assay, from setup to analysis.
This diagram outlines the core mechanistic role of this compound in a macropinocytosis assay.
This compound is widely used to study nutrient uptake in cancer cells [2] and the internalization mechanisms of various cargos, including cell-penetrating peptides (CPPs) [4] [5]. The 30-minute pre-treatment is a consistent feature across these diverse biological systems [1] [3].
Understanding the downstream pathways of VEGFR2 is crucial for designing experiments involving its modulation. The following diagram summarizes the key signaling cascades activated upon VEGF binding, which regulate critical endothelial cell behaviors.
This network is regulated by key interactions, such as direct contact between endothelial cells and pericytes (mediated by N-cadherin), which downregulates phosphorylated VEGFR2 (pY951) and promotes vascular stability [1]. The table below summarizes the core components and functions of these pathways.
| Signaling Pathway | Key Components | Primary Cellular Functions | Role in Angiogenesis |
|---|---|---|---|
| Ras/MAPK [2] | PLCγ → Ras → Raf → MEK → ERK1/2 | Cell proliferation, gene expression | Endothelial cell growth and division |
| PI3K/Akt [2] [3] | PI3K → Akt | Cell survival, metabolism, growth | Inhibition of endothelial cell apoptosis |
| FAK/Paxillin [2] | FAK → Paxillin | Cell migration, cytoskeletal rearrangement | Guidance of sprouting endothelial cells |
| PLCγ/eNOS [2] | PLCγ → PKC → eNOS → NO | Vascular permeability, vasodilation | Increases nutrient/waste exchange; can cause edema |
While a specific protocol for EIPA was not located, the following sections detail established and highly relevant methodologies for investigating VEGF/VEGFR2 signaling and its functional outcomes, which can be adapted for this compound studies.
This protocol, adapted from a 2025 study, outlines the use of a selective VEGFR2 inhibitor to investigate signaling and function in human induced pluripotent stem cell (hiPSC)-derived endothelial cells (ECs) and pericytes [1].
This protocol describes the use of a laser-induced Choroidal Neovascularization (CNV) mouse model to test the efficacy of VEGFR2-targeting drugs in a living organism [4].
The following table summarizes key quantitative findings from recent preclinical studies targeting the VEGFR2 pathway, providing reference points for expected outcomes.
| Study Model | Treatment | Key Quantitative Findings | Reference |
|---|---|---|---|
| hiPSC-derived ECs/Pericytes | VEGFR2 inhibitor | ↑ Pericyte migration; ↑ Endothelial barrier function (TEER); ↓ Phospho-VEGFR2 (Y951) | [1] |
| Laser-induced CNV Mouse | Apatinib (VEGFR2 TKI) Intravitreal/Subconjunctival | ↓ CNV lesion size; ↓ VEGFA and αSMA protein expression (Western blot) | [4] | | Laser-induced CNV Mouse | Bevacizumab (anti-VEGF-A) Intravitreal | ↓ CNV lesion size; ↓ VEGFA and αSMA protein expression | [4] | | ARPE-19 Cells (in vitro) | Apatinib (VEGFR2 TKI) | ↓ VEGFA and αSMA fluorescence intensity; ↓ STAT3 phosphorylation | [4] |
This compound is primarily known as an inhibitor of Na+/H+ exchangers (NHE) and can also block macropinocytosis, a VEGF-A-stimulated process in endothelial cells. Its use in VEGF signaling studies often relates to investigating the non-canonical, metabolic aspects of angiogenesis or vascular permeability.
The field is moving beyond simple VEGF-A blockade. Future directions include:
The combined use of EIPA (5-(N-ethyl-N-isopropyl)amiloride) and Dynasore allows researchers to simultaneously inhibit two major, independent endocytic pathways: macropinocytosis and dynamin-dependent endocytosis (which includes clathrin-mediated endocytosis) [1] [2].
This combination is crucial when a cargo (e.g., a virus, growth factor, or receptor) can utilize multiple routes to enter the cell. Inhibiting only one pathway may be insufficient to block entry or alter signaling, as the cargo can simply switch to the alternative route. Concurrent inhibition can lead to a complete blockade of internalization, enabling the study of downstream biological consequences.
Key Experimental Findings
The table below summarizes the differential effects of dynamin inhibitors and this compound, alone and in combination, based on recent studies:
| Inhibitor | Primary Target | Effect on VEGFR2 Internalization | Effect on VEGF-Induced ERK1/2 Phosphorylation | Reversibility of Effect |
|---|---|---|---|---|
| Dynasore | Dynamin (blocks CME) | Partial inhibition (~25% reduction) [1] | Inhibits via off-target effects [1] | Reversible [1] |
| Dyngo 4a | Dynamin (blocks CME) | Partial inhibition [1] | Not specified in results | Information not available in search results |
| Dynole 34-2 | Dynamin (blocks CME) | Partial inhibition [1] | Not specified in results | Information not available in search results |
| This compound | Macropinocytosis (blocks NHE) | Strong inhibition (larger fraction than dynasore) [1] | Inhibits [1] | Reversible [1] |
| Dynasore + this compound | CME & Macropinocytosis | Complete inhibition of VEGFR2 endocytosis [1] | Information not available in search results | Information not available in search results |
The effectiveness of this combination is not limited to VEGF signaling. Research on Influenza A Virus (IAV) entry has also demonstrated that while neither dynasore nor this compound alone could fully prevent infection, combined treatment completely blocked viral entry, confirming the redundancy of these pathways [2].
This protocol is adapted from cell-based studies investigating VEGFR2 trafficking and signaling [1].
A critical consideration when using pharmacological inhibitors is the potential for off-target effects—where the drug affects a process unrelated to its intended target. The cited research highlights that dynamin inhibitors, in particular, can have off-target impacts on signaling pathways that are independent of their effect on endocytosis [1].
To confirm that an observed effect is truly due to endocytosis inhibition and not an off-target artifact, you should perform an uncoupling assay [1]. The workflow below outlines this key validation step.
This compound (5-(N-ethyl-N-isopropyl)amiloride) is a potent inhibitor of macropinocytosis, a fluid-phase endocytic process that plays crucial roles in endothelial cell biology. As a sodium-hydrogen exchanger (NHE) inhibitor, this compound specifically targets NHE proteins on the plasma membrane, leading to disruption of sodium proton exchange and subsequent inhibition of macropinosome formation [1]. In endothelial cells, macropinocytosis serves as a major pathway for the internalization of activated receptors, with approximately 70% of VEGFR2 molecules internalizing through this route upon VEGF stimulation [1]. The remaining 30% internalize through clathrin-mediated endocytosis, which is dynamin-dependent but this compound-insensitive. This specific inhibitory profile makes this compound an invaluable pharmacological tool for dissecting endocytic pathways and their contributions to endothelial signaling, barrier function, and angiogenesis.
This compound exerts multiple effects on endothelial cell biology through its inhibition of macropinocytosis and potentially other NHE-dependent processes. The table below summarizes the key experimental findings and applications of this compound in endothelial cell research:
Table 1: Key Cellular Effects and Research Applications of this compound in Endothelial Cells
| Cellular Process | Experimental Effect of this compound | Research Application |
|---|---|---|
| VEGFR2 Internalization | Inhibits ~70% of VEGF-induced VEGFR2 uptake [1] | Dissecting endocytic routes of growth factor receptors |
| Receptor Signaling | Blocks VEGF-induced ERK1/2 phosphorylation (reversibly) [1] | Studying macropinocytosis-dependent signaling pathways |
| Combination Inhibition | Completely blocks VEGFR2 endocytosis when combined with dynasore [1] | Investigating cross-talk between endocytic pathways |
| Experimental Validation | Serves as specific macropinocytosis inhibitor in "uncoupling assays" [1] | Controlling for off-target effects of endocytic inhibitors |
Table 2: this compound Preparation and Standard Treatment Conditions
| Parameter | Specification |
|---|---|
| Stock Solution | 50 mM in DMSO (store at -20°C) |
| Working Concentration | 20-50 µM (diluted in cell culture medium) |
| Treatment Duration | 30-60 minutes pre-incubation before stimulation |
| Vehicle Control | 0.1% DMSO (v/v) in culture medium |
| Cell Type | Primary HUVECs or other endothelial cell models |
Step-by-Step Protocol:
This protocol is adapted from methods described in the search results for quantifying VEGFR2 internalization [1].
Reagents and Equipment:
Procedure:
Cell Surface Biotinylation:
Internalization Phase:
Streptavidin Pull-down and Quantification:
This protocol validates whether this compound's effects on signaling are specifically due to macropinocytosis inhibition rather than off-target effects [1].
Procedure:
Expected Results: Genuine macropinocytosis-dependent signaling should be restored after this compound washout, while off-target effects would persist.
The following diagram illustrates this compound's mechanism of action in inhibiting VEGFR2 internalization and signaling through the macropinocytosis pathway:
Diagram 1: this compound inhibition of VEGFR2 internalization via macropinocytosis. This compound specifically blocks approximately 70% of VEGFR2 internalization that occurs through macropinocytosis, while the remaining 30% that occurs through clathrin-mediated endocytosis is unaffected. This selective inhibition helps researchers dissect the contribution of each pathway to downstream signaling events.
This compound has been instrumental in demonstrating the critical role of macropinocytosis in VEGF-mediated angiogenic signaling. Research shows that specifically inhibiting this pathway with this compound significantly impairs downstream signaling to ERK1/2, establishing macropinocytosis as essential for proper angiogenic activation rather than merely a housekeeping endocytic route [1].
While not directly covered in the search results, the mechanism of this compound inhibition suggests applications in studying endothelial barrier integrity. Since macropinocytosis contributes to solute transport across endothelial barriers, this compound can be used to investigate transcellular transport mechanisms separately from paracellular pathways.
The specificity of this compound for macropinocytosis makes it valuable for dissecting complex receptor trafficking pathways in endothelial cells. By comparing this compound treatment with dynamin inhibitors (dynasore, dyngo 4a, dynole), researchers can determine the relative contributions of different endocytic routes to receptor homeostasis and signaling amplification [1].
This compound serves as a specific and reversible inhibitor of macropinocytosis in endothelial cell research, providing crucial insights into VEGF receptor trafficking and signaling mechanisms. The protocols outlined here enable researchers to effectively utilize this compound for dissecting endocytic pathways, validating signaling dependencies, and controlling for potential off-target effects of pharmacological inhibitors. Proper application of these methods, including the uncoupling assay for specificity validation, ensures accurate interpretation of this compound's effects on endothelial cell biology and contributes to more reliable research outcomes in vascular biology and angiogenesis studies.
| Parameter | Value | Context / Assay |
|---|---|---|
| NHE IC₅₀ | 0.033 μg/mL / 110 nM [1] | Sodium-hydrogen exchanger activity assay [1] |
| Macropinocytosis Inhibition | Effective inhibitor [2] | Used to inhibit fluid-phase solute internalization [2] |
| In Vitro Stock Solution (DMSO) | 60 mg/mL (200.16 mM) [1] | Selleckchem recommended stock [1] |
| In Vitro Working Concentration | 10-100 μM [1] | e.g., 30 min pre-treatment in cell research [1] |
| In Vivo Dosage (Mouse Model) | 3 mg/kg [1] | Subcutaneous (s.c.) administration in atherogenesis model [1] |
This compound inhibits macropinocytosis by targeting Na+/H+ exchangers (NHEs), plasma membrane proteins crucial for this process [1]. The following diagram illustrates the signaling pathway and this compound's point of inhibition.
Diagram 1: this compound inhibits growth factor-induced macropinocytosis by blocking NHE, a key step in actin-driven membrane ruffle formation.
This protocol outlines the key steps for generating a dose-response curve to quantify this compound's inhibition of macropinocytosis, adapted from general dose-response methodology [3].
The experimental procedure for assessing this compound's effect is visualized in the workflow below.
Diagram 2: Workflow for this compound dose-response assay, from cell plating to data acquisition.
Data Normalization: Normalize your raw fluorescence measurements (Y) to controls [3]:
Curve Fitting: Fit the normalized data (% Inhibition vs. Log₁₀[this compound]) to a four-parameter logistic (4PL) model using nonlinear regression software [3]. The model is defined as:
Y = Bottom + (Top - Bottom) / (1 + 10^( (LogIC₅₀ - X) * HillSlope ) )
I hope these detailed application notes provide a solid foundation for your work with this compound. Should you need to investigate more selective inhibition pathways, the research on Imipramine could be a valuable avenue to explore.
Ethylisopropylamiloride (this compound) is a potent and selective pharmacological inhibitor of the Na+/H+ exchanger 1 (NHE1), a membrane transporter that plays a crucial role in cellular pH homeostasis. By blocking NHE1-mediated proton extrusion, this compound enables researchers to investigate pH regulation mechanisms and their functional consequences in various cell types. Intracellular pH (pHi) dynamics is increasingly recognized as a key regulatory signal for diverse cellular processes, including cell proliferation, differentiation, migration, and transformation. Dysregulated pHi is an emerging hallmark of multiple pathological conditions, with constitutively increased pHi observed in cancer cells and decreased pHi in neurodegenerative contexts [1] [2] [3].
The ability to measure and manipulate intracellular pH using tools like this compound has revealed profound insights into fundamental biological processes. Recent research has demonstrated that pHi dynamics regulates adult stem cell lineage specification in intestinal crypts [2], transcription factor DNA-binding affinity [3], and metabolic reprogramming in normal epithelial cells [1]. This document provides comprehensive application notes and detailed protocols for using this compound in intracellular pH measurement techniques, specifically designed for researchers and drug development professionals requiring rigorous methodological approaches.
This compound (5-(N-ethyl-N-isopropyl)-amiloride) functions as a specific inhibitor of NHE1 by competing with sodium ions at the transport site, thereby preventing the exchange of intracellular H+ for extracellular Na+. This inhibition leads to a decrease in steady-state pHi and significantly reduces recovery from acid loading [2] [4]. At the molecular level, NHE1 is a nearly ubiquitously expressed plasma membrane protein that exchanges an influx of extracellular Na+ for an efflux of intracellular H+, serving as a key regulator of pHi dynamics in mammalian cells [2]. Importantly, current evidence indicates that this compound specifically targets the ion transport activity of NHE1 without affecting its additional function as an actin filament anchor through ERM protein binding [2].
Table: Summary of this compound Applications in Cellular pH Research
| Application Area | This compound Concentration | Key Findings | Biological System |
|---|---|---|---|
| Intestinal Stem Cell Differentiation | 5 μM | Disrupted pHi gradient, impaired crypt budding, blocked Paneth cell differentiation | Mouse intestinal organoids [2] |
| Neuronal pH Regulation | 100 μM (in HEPES buffer) | Reduced acid extrusion rate, lowered steady-state pHi | CA1 neurons from mice [4] |
| Cancer Cell Metabolism | Information missing from search results | Global transcriptional changes, increased glycolytic metabolism | Normal human breast epithelial cells [1] |
| Transcription Factor Regulation | Information missing from search results | pH-dependent DNA binding of FOX family transcription factors | Recombinant protein systems [3] |
| Extracellular pH Mapping | 25 μM | Increased cell surface pH after inhibition of proton extrusion | HepG2 and MKN28 cancer cells [5] |
This compound has been instrumental in revealing the functional significance of pH gradients in biological systems. In intestinal organoids, this compound application demonstrated that a pHi gradient along the crypt axis (ranging from ~7.2 in stem cells to ~7.5 in the crypt neck) is essential for proper stem cell lineage specification [2]. In neuronal systems, studies on CA1 neurons from wild-type and NHE1 mutant mice revealed that this compound-sensitive transporters account for the majority of acid extrusion capacity, with this difference being more pronounced in the presence of CO2/HCO3- [4]. These findings highlight the critical importance of NHE1-mediated pH regulation across diverse cell types.
Various techniques are available for measuring intracellular pH, each with distinct advantages and limitations. Fluorescence microscopy with rationetric dyes has become the predominant method due to its high spatial and temporal resolution, compatibility with living cells, and ability to measure dynamic pH changes [6] [7]. Earlier techniques included open-tipped glass micropipette electrodes, 5,5 dimethyl-2,4-oxazolidinedione (DMO) distribution, isotopes, pH-sensitive microelectrodes, and nuclear magnetic resonance (NMR) [6]. However, fluorescent methods generally offer superior resolution and practicality for most applications.
Table: Comparison of Intracellular pH Measurement Techniques
| Technique | Spatial Resolution | Temporal Resolution | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Fluorescence Ratiometric Imaging | Subcellular | High (seconds) | High sensitivity, live-cell compatible, rationetric quantification | Photobleaching, dye loading variability |
| Surface-Enhanced Raman Spectroscopy (SERS) | Nanometer (cell surface) | Moderate | Extreme localization, minimal background | Limited to extracellular or endosomal measurements |
| Genetically Encoded Biosensors | Subcellular | Moderate | Targetable to specific compartments, genetically encoded | Lower dynamic range, more complex implementation |
| pH-Sensitive Microelectrodes | Cellular | Low (minutes) | Direct measurement, quantitative | Invasive, low temporal resolution, technically challenging |
| NMR Spectroscopy | Tissue level | Very low | Non-invasive, can measure multiple metabolites | Poor spatial and temporal resolution |
The most widely applied method for intracellular pH measurement involves rationetric fluorescent indicators that exhibit pH-dependent spectral properties. Carboxy-SNARF-1 and carboxy-SNARF-1 AM (acetoxymethyl ester) are particularly valuable dyes that display strong, inversely related emission signals at 590 nm and 640 nm when excited at 540 nm [8]. This dual emission property enables rationetric measurements that are less susceptible to variations in dye concentration, photobleaching, and cell thickness compared to single-wavelength indicators [8]. HPTS (pyranine) is another valuable pH-sensitive dye that can be used in combination with SNARF-1 for simultaneous measurement in multiple cellular compartments [9] [10].
Additional fluorescent probes include BCECF, pHrodo Green, and various genetically encoded pH biosensors such as mCherry-SEpHluorin [6] [2] [7]. The selection of appropriate probes depends on the specific experimental requirements, including the pH range of interest, cellular localization needs, and equipment capabilities.
Critical Considerations:
This compound Application:
Additional pH Modulators (Optional):
Microscope Configuration:
Calibration Solutions Preparation:
Calibration Procedure:
Recent research has revealed novel mechanisms through which intracellular pH dynamics regulates cellular function, with this compound serving as a critical tool in these investigations:
Transcriptional Regulation: pHi dynamics directly regulates transcription factor DNA-binding affinity through protonation of histidine residues in DNA-binding domains. This compound experiments demonstrated pH-dependent binding of FOX family transcription factors to DNA motifs, revealing a novel mechanism for pH-dependent gene regulation [3].
Stem Cell Fate Decisions: In intestinal organoids, a pH gradient along the crypt axis (disrupted by this compound) regulates lineage specification downstream of ATOH1, with increased pH promoting secretory lineage differentiation [2].
Metabolic Reprogramming: In normal breast epithelial cells, increased pHi shifts cells toward glycolytic metabolism and increases lactate production, mimicking cancer-associated metabolic changes [1].
These emerging applications highlight the expanding role of intracellular pH measurement techniques in understanding fundamental biological processes and developing novel therapeutic strategies.
This application note summarizes a comparative study that evaluated a fluorescent marker method against other quantitative bioburden techniques for monitoring the effectiveness of environmental cleaning in a hospital setting [1].
Background: Improving environmental cleaning is crucial for reducing the cross-transmission of pathogens in hospitals. This study prospectively compared three methods on the same high-touch surfaces after terminal cleaning to determine the reliability of the fluorescent marker method [1].
Objective: To assess the fluorescent marker method as a simple and reliable tool for determining the effectiveness of hospital cleaning, using Aerobic Colony Counts (ACC) as a standard comparison [1].
The following methodology is adapted from the comparative survey study [1].
The table below summarizes the key findings from the comparative study, demonstrating the correlation between the fluorescent marker result and the quantitative bioburden measurements.
Table: Quantitative Results by Fluorescent Marker Cleanliness Category
| Fluorescent Marker Category | ATP Value (RLU), Mean ± SD | ACC Value (CFU/100 cm²), Mean ± SD |
|---|---|---|
| Totally Clean (TC) | 428.7 ± 1,180.0 | 15.6 ± 77.3 |
| Partially Clean (PC) | 1,386.8 ± 2,434.0 | 34.9 ± 87.2 |
| Not Clean (NC) | 1,132.9 ± 2,976.1 | 46.8 ± 119.2 |
Source: Adapted from [1]
The following diagram visualizes the experimental workflow described in the protocol.
EIPA (5-(N-Ethyl-N-isopropyl)amiloride) is a widely used inhibitor in research, primarily targeting the Na+/H+ exchanger (NHE) and macropinocytosis [1]. A major challenge is that currently available pharmacological inhibitors for macropinocytosis, including this compound, have non-specific, endocytosis-independent effects and can impact ion transport and intracellular pH [2].
A key strategy for mitigating solvent-related risks is to replace hazardous chemicals with safer, bio-based alternatives. The following table summarizes the properties of this compound and potential substitute solvents based on current research.
| Solvent Name | Key Characteristics | Reported Advantages Over Traditional Solvents | Example Applications |
|---|---|---|---|
| This compound [1] | NHE/macropinocytosis inhibitor (IC₅₀ 10.5 μM for TRPP3); can be dissolved in DMSO. | Standard research tool for specific inhibition. | Ion channel research, cancer cell studies, neuronal protection assays. |
| Ethyl Levulinate (e.g., SOLVE100) [3] | Plant-derived, 100% biogenic carbon, biodegradable, non-flammable, not classified as toxic to aquatic life. | Low volatility, low odor, high boiling point (~206°C), readily biodegradable. | Coatings, cleaners, cosmetics. |
| Butyl Levulinate [3] | Plant-derived, biodegradable, non-flammable. | Very low volatility (evaporation rate <0.01), high flash point (110°C), effective on heavy greases. | Paints, industrial degreasers, adhesives. |
| Levulinate Ketals (e.g., CLEAN300) [3] | Plant-based, ultimately biodegradable, non-flammable. | High-performance, freeze/thaw stability, strong solvency for oils and greases. | Hard-surface cleaning, dish soaps, degreasers. |
These protocols are adapted from a screen of FDA-approved drugs for macropinocytosis inhibitors, which identified this compound as a reference compound [2].
This assay uses a fluorescent solute to measure fluid-phase macropinocytosis.
To confirm that a compound specifically inhibits macropinocytosis and not other endocytic pathways:
The following diagram visualizes the key steps involved in identifying and validating a macropinocytosis inhibitor, providing a clear roadmap for researchers.
Q1: What is the recommended solvent for preparing this compound stock solutions, and what are the critical handling considerations? this compound is typically dissolved in DMSO to prepare concentrated stock solutions (e.g., 10-100 mM) [1]. It is crucial to:
Q2: Are there bio-based solvent alternatives that can replace traditional toxic solvents in my formulation? Yes. Plant-derived solvents like ethyl levulinate and butyl levulinate are commercially available and offer a safer profile [3]. They are characterized by:
Q3: How can I confirm that the observed effect on my cells is due to macropinocytosis inhibition and not general toxicity or inhibition of other pathways? Follow a systematic validation approach [2]:
Inconsistent results in cell viability assays often stem from suboptimal experimental design rather than the compound itself. Common confounders include solvent toxicity and evaporation.
| Potential Cause | Description & Impact | Recommended Solution |
|---|---|---|
| DMSO Cytotoxicity | DMSO solvent can itself be cytotoxic at high concentrations, skewing viability results. [1] | Use matched DMSO controls for each drug dilution to account for varying solvent concentrations. Keep final DMSO concentration as low as possible (e.g., below 0.1%). [1] |
| Evaporation | Evaporation from assay plates, especially during storage or incubation, concentrates drugs and solvents, leading to overestimation of toxicity. [1] | Avoid storing diluted drugs for long periods. For incubation, use plates designed to minimize evaporation and ensure the incubator maintains proper humidity. [1] |
| Suboptimal Cell Culture | Incorrect cell density, medium composition, or serum levels can affect cell health and drug response. [1] | Optimize seeding density and used growth medium supplemented with serum (e.g., 10% FBS) unless serum-free conditions are specifically required. [1] |
Selecting the right assay and properly validating it is crucial for robust data.
| Viability Dye | Principle | Readout | Compatible Platforms |
|---|---|---|---|
| Propidium Iodide (PI) | DNA-binding, membrane-impermeant | Fluorescence (Ex/Em ~535/617 nm) | Flow Cytometry, Fluorescence Microscopy [2] |
| SYTOX Green | DNA-binding, membrane-impermeant | Fluorescence (Ex/Em ~504/523 nm) | Flow Cytometry, Fluorescence Microscopy [2] |
| 7-AAD | DNA-binding, membrane-impermeant | Fluorescence (Ex/Em ~546/647 nm) | Flow Cytometry, Fluorescence Microscopy [2] |
High background in flow cytometry can obscure your results. Here are common causes and solutions:
| Problem | Possible Cause | Recommendation |
|---|---|---|
| High Background/Non-specific Staining | Presence of dead cells; Fc receptor binding. | Gate out dead cells using a viability dye. Block cells with BSA or Fc receptor blocking reagent prior to staining. [3] |
| Weak Fluorescence Signal | Inadequate fixation/permeabilization; suboptimal antibody titration. | For intracellular targets, ensure proper fixation (e.g., with 4% formaldehyde) and permeabilization (e.g., with ice-cold methanol). Optimize antibody concentrations. [3] |
| Poor Resolution of Cell Cycle Phases | High flow rate during acquisition. | Run samples at the lowest flow rate setting on your cytometer to reduce coefficients of variation (CVs). [3] |
The following workflow summarizes the key steps for a robust cell viability experiment:
This compound (5-(N-ethyl-N-isopropyl)amiloride) is an inhibitor of sodium-hydrogen exchangers (NHEs). Understanding its intended target and common experimental pitfalls is the first step in troubleshooting.
Here is a step-by-step guide to diagnosing and solving common problems with this compound inhibition.
| Troubleshooting Step | Key Actions & Considerations |
|---|---|
| 1. Verify Drug Integrity & Storage | Confirm stock solution preparation in DMSO (e.g., 10-100 mM), storage at -20°C or -80°C, and avoidance of repeated freeze-thaw cycles [1]. |
| 2. Optimize Concentration & Exposure | Titrate concentration (e.g., 50-100 µM [1]); pre-incubate cells/tissue for 30-60 minutes before assay to ensure adequate uptake. |
| 3. Validate Experimental System | Check for expression of NHE isoforms (e.g., NHE6 [1]) via PCR or immunoblotting; use a positive control. |
| 4. Confirm Assay Readouts | Use intracellular pH-sensitive dyes (e.g., BCECF-AM) to directly measure this compound's effect on proton flux and verify functional inhibition. |
| 5. Rule Out Competing Mechanisms | Be aware that V-ATPase is the primary proton pump for vesicle acidification [1]; this compound's effect may be moderate if other acidification mechanisms exist. |
| 6. Control for Off-Target Effects | Consider using a more specific NHE inhibitor or genetic knockdown (e.g., siRNA) to confirm that the observed phenotype is due to NHE inhibition. |
The protocol below is adapted from a study on glycinergic synapses in the mouse auditory brainstem [1]. You can use it as a template to validate this compound's activity in your system.
1. Solution Preparation - This compound Stock: Prepare a 100 mM stock solution in high-purity DMSO. Aliquot and store at -20°C. - Artificial Cerebrospinal Fluid (aCSF): Standard extracellular solution for electrophysiology, saturated with 95% O2 and 5% CO2.
2. Sample Preparation & Stimulation - Use acute brain slices (e.g., 180-200 µm thick) containing the region of interest (e.g., Lateral Superior Olive, LSO) [1]. - Continuously perfuse the slices with oxygenated aCSF. - For electrophysiology, place a stimulation electrode in the presynaptic region (e.g., Medial Nucleus of the Trapezoid Body, MNTB) and a recording electrode in the postsynaptic region (e.g., LSO) [1]. - Apply specific electrical stimulation protocols. For example [1]: - Baseline: 1 Hz stimulation for 60 seconds. - Challenge: Apply high-frequency trains (e.g., 50 Hz or 100 Hz). - Recovery: Return to 1 Hz stimulation to monitor recovery.
3. Drug Application & Data Acquisition - After obtaining a stable baseline recording, switch the perfusion solution to aCSF containing the desired concentration of this compound (e.g., 100 µM) [1]. - Allow sufficient time for the drug to equilibrate (e.g., 10-15 minutes). - Repeat the electrical stimulation protocol in the presence of this compound. - Wash out the drug with standard aCSF to see if the effects are reversible.
4. Data Analysis - Measure the amplitude of postsynaptic currents (e.g., eIPSCs) before, during, and after this compound application. - Compare parameters such as the steady-state response level during high-frequency stimulation, the rate of synaptic depression, and the recovery from depression.
The following diagram outlines the key steps for testing this compound in an electrophysiology experiment, helping to ensure a logical and consistent process.
Batch-to-batch variability is a recognized source of experimental error that can compromise data integrity and lead to non-reproducible results, especially in sensitive assays like ELISA [1] [2]. In pharmacokinetic studies, this variability has been substantial enough to cause batches of the same drug product to fail bioequivalence tests, confounding the development of generic drugs [2].
The core principle for managing quality, as outlined by the Quality by Design (QbD) framework, is to build quality into the product and process from the beginning, rather than relying only on final product testing [3]. Key elements of QbD include:
Here are some common problems related to batch variability and their potential solutions, synthesized from the search results.
This is a broad issue where replicates or repeated experiments show high variability.
| Possible Source | Recommended Test or Action |
|---|---|
| Insufficient Washing | Increase the number of washes; add a 30-second soak step between washes; ensure automatic plate washer ports are clean [4]. |
| Variations in Incubation | Adhere strictly to recommended incubation times and temperatures. Avoid areas with environmental fluctuations [4]. |
| Improper Calibration Model | For multi-batch studies, move beyond simple batch-specific calibration. Use a mixed-effects model to better estimate the calibration curve and account for batch variability [1]. |
| Variations in Protocol | Adhere to the same protocol from run to run; avoid unrecorded modifications [4]. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each run [4]. |
The standard curve may have poor discrimination between points or look different between batches.
| Possible Source | Recommended Test or Action |
|---|---|
| Improper Standard Dilutions | Check calculations and prepare a new standard curve. Handle the standard according to directions [4]. |
| Antibody Binding Issues | Ensure an ELISA plate (not a tissue culture plate) is used. Dilute antibodies in PBS without additional protein for coating [4]. |
| Insufficient Detection Reagent | Check the dilution of detection antibody or streptavidin-HRP; titrate if necessary [4]. |
| Insufficient Development | Increase the substrate solution incubation time [4]. |
A high background signal can reduce the assay's sensitivity and dynamic range.
| Possible Source | Recommended Test or Action |
|---|---|
| Insufficient Washing | This is a primary cause. Follow the recommended washing procedure rigorously [4]. |
| Contaminated Reagents | Use fresh reagents and make new buffers. Do not reuse plate sealers or reagent reservoirs, as they can contain residual HRP enzyme [4]. |
| Substrate Solution | Mix and use the substrate solution immediately [4]. |
When your study involves multiple assay batches, the conventional method of creating a separate standard curve for each batch is often suboptimal because it relies on limited calibration data per batch, leading to imprecise estimates [1].
Methodology: Mixed-Effodels for Calibration This approach uses data from all batches to create a more robust and accurate calibration model.
For critical studies, especially in bioequivalence testing, a well-designed experiment can directly quantify batch-to-batch variability.
Methodology: Cross-Over Design with Batch Replication
The following diagram illustrates a logical workflow for designing an experiment or process that proactively manages batch variability, based on QbD principles and the information above.
Why is my standard curve acceptable, but my sample results are inconsistent between batches? Even with a good standard curve, inherent batch-to-batch variability in reagents, environmental conditions, or operator technique can affect sample results. Using a batch-specific standard curve might not be enough. Implementing a mixed-effects calibration model that pools data from all batches can provide a more stable and reliable conversion of your sample measurements [1].
How can I prove that my observed variability is due to batch effects and not something else? You need a study design that can isolate the batch effect. A crossover design that includes replication of at least one batch allows you to statistically separate the variance caused by differences between batches from the random residual variance. This provides concrete evidence of the magnitude of batch-to-batch variability [2].
What is the long-term strategy to minimize batch variability? Adopting a Quality by Design (QbD) framework is the most effective long-term strategy. This involves thoroughly understanding your product and process, identifying the Critical Material Attributes and Critical Process Parameters that influence your key outcomes, and implementing a control strategy to manage them. This proactive approach builds quality and consistency into the process from the start [3].
The table below summarizes the core findings from an experimental study that investigated the effects of this compound (5-[N-ethyl-N-isopropyl]-amiloride) on stretch-induced electrophysiological changes in isolated rabbit hearts [1].
| Compound | Target / Mechanism | Concentration | Key Electrophysiological Finding | Statistical Significance |
|---|---|---|---|---|
| This compound | Na+/H+ exchanger inhibitor | 1 μM | Attenuated the increase in the Dominant Frequency of ventricular fibrillation. | P < .001 |
| This compound | Na+/H+ exchanger inhibitor | 1 μM | Resulted in less complex activation maps and greater spectral concentration (greater regularity). | P < .0001 |
| Losartan | Angiotensin receptor blocker | 1 μM | Effect on Dominant Frequency increase was not significant. | Not Significant |
| BQ-123 | Endothelin A receptor blocker | 0.1 μM | Effect on Dominant Frequency increase was not significant. | Not Significant |
The methodology from the study can serve as a reference protocol [1]:
The following diagram illustrates the logical flow and experimental groups of the study described above.
The table below summarizes effective concentrations and key mechanisms of this compound and a newer, more specific alternative, CARMIL1-AA, based on recent findings.
| Cell Line / Context | Recommended Concentration | Key Findings & Mechanisms | Primary Citation |
|---|---|---|---|
| PyMT (Mouse Mammary Carcinoma) | 50-75 µM | Reduces macropinocytosis to basal levels. 75 µM required for maximal suppression; 50 µM matches dextran uptake of cells in nutrient-replete medium. | [1] |
| HeLa (Human Cervical Carcinoma) | 75 µM | Maximally inhibits PMA-stimulated macropinocytosis. | [1] |
| MCF-7 & MDA-MB-231 (3D Spheroids) | 10 µM | Potently reduces cell viability; effect is NHE1-independent. Associated with vacuolization, ER stress, and paraptosis-like death. | [2] |
| CARMIL1-AA Expression | N/A (Genetic tool) | Inhibits macropinocytosis without affecting proliferation, RAC activation, or autophagy. A more specific alternative to this compound. | [1] |
This compound's effects are now understood to work through multiple pathways, not all of which are related to macropinocytosis. The following diagram outlines its primary mechanisms of action.
This is a common observation linked to this compound's off-target effects. Studies on breast cancer spheroids show that this compound, even at 10 µM, induces severe stress responses independently of NHE1 inhibition [2]. The effects include:
These phenotypes confirm that the observed cell death may not be solely due to inhibited macropinocytosis but also a direct result of this compound's toxicity.
Given this compound's lack of specificity, validation is crucial. The recommended approach is to use a complementary, more specific method:
The following workflow, based on current protocols, can help you establish an effective and minimally toxic concentration for your specific conditions.
The table below summarizes the key information on EIPA's solubility and typical handling:
| Property | Description |
|---|---|
| Aqueous Solubility | Insoluble [1] [2]. |
| Solubility in DMSO | 60 mg/mL (200.16 mM) [1] [3]. |
| Recommended Stock | Prepared in DMSO at high concentration (e.g., 25-110 mg/mL) [3] [2]. |
| Aqueous Working Solutions | Should be prepared immediately before use from a DMSO stock and used promptly [3] [2]. |
This compound must first be dissolved in DMSO to create a concentrated stock solution, which is then diluted into aqueous buffers for experiments [3] [2]. The general workflow for preparing a stable working solution is illustrated below:
The following table details specific protocols for preparing this compound solutions from cited literature, which you can use as a reference for your own experiments.
| Application / Study | Stock Solution Preparation | Working Solution / In-vivo Formulation | Citation |
|---|---|---|---|
| Cell Research (X. laevis oocyte) | 40 mg/mL or 110 mg/mL in DMSO [3]. | 100 µM in standard NaCl-containing solution; incubation time 30 min [3] [2]. | [3] [2] |
| In-vivo Administration (Mouse model) | 40 mg/mL or 110 mg/mL in DMSO [3]. | Clear Solution: 2 mg/mL or 5.5 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] [3]. | [1] [3] |
Here are some common problems you might encounter and how to address them:
Problem: Precipitation in Aqueous Buffer
Problem: Loss of Biological Activity
The molecular interactions of this compound that underpin its use in research are summarized in the following diagram:
The most direct evidence comes from a study on the TRPP3 ion channel in Xenopus oocytes, which showed that EIPA's inhibitory effect can be reversed.
| System/Target | Evidence of Reversibility | Experimental Context |
|---|---|---|
| TRPP3 Channel | "this compound can rapidly and reversibly block calcium ion-activated TRPP3 channel activation" [1] | Application and washout in Xenopus oocytes [1] |
| Na+/H+ Exchangers (NHEs) | Reversibility is not directly stated in the provided results. Inhibition of NHEs affects pH and cell functions, with recovery likely requiring complex cellular regulation [2] [3] | General use of this compound as an NHE and macropinocytosis inhibitor |
The reversibility of this compound's effect on the TRPP3 channel does not necessarily apply to all its cellular targets. This compound inhibits multiple sodium-hydrogen exchanger (NHE) isoforms, which can indirectly alter processes like macropinocytosis by disrupting submembranous pH [2]. This inhibition can trigger broader downstream effects.
The table below outlines potential persistent effects and recommended controls for your experimental design.
| Observation | Possible Cause & Explanation | Recommended Control/Validation |
|---|---|---|
| Inhibition not reversed after washout | Underlying cellular acidosis or persistent disruption of pH gradients after NHE inhibition, affecting processes like cytoskeletal remodeling [2]. | Measure intracellular pH (pHi) post-washout. |
| Cell proliferation remains suppressed | This compound induces cell cycle arrest (e.g., G0/G1 arrest) through mechanisms that may be independent of immediate pH changes [3]. | Assess cell viability and cycle status post-washout. |
| Macropinocytosis does not recover | Inhibition may be indirect via pH disruption. Recovery requires re-establishment of precise local pH conditions for actin remodeling [2]. | Use a more specific inhibitor (e.g., CARMIL1-AA) to isolate macropinocytosis role [2]. |
To determine if this compound's effects are reversible in your specific system, you can adapt the following general protocol using a washout step.
Key Steps:
Here are answers to some commonly encountered problems in drug discovery assays, particularly TR-FRET and Z'-LYTE assays [1].
Q: My TR-FRET assay has no assay window. What should I check?
Q: Why am I getting different EC50/IC50 values compared to another lab using the same assay?
Q: What is the best practice for analyzing TR-FRET data?
Q: The emission ratios in my data look very small. Is this normal?
Q: My Z'-LYTE assay shows a complete lack of an assay window. How can I diagnose this?
The table below summarizes the quantitative measures used to assess the quality and robustness of screening assays, based on the troubleshooting guides [1].
| Metric | Description | Calculation / Interpretation | Guideline for a Robust Assay |
|---|---|---|---|
| Assay Window | The fold-change between the maximum and minimum signals of the assay. | Divide the response ratio at the top of the curve by the response ratio at the bottom. | A larger window is better, but it must be considered with data noise. |
| Z'-Factor | A measure of statistical effect size and data quality that incorporates both the assay window and the data variation (standard deviation). | Z' = 1 - [3*(σₚ + σₙ) / | μₚ - μₙ | ]
Where σ=std. dev., μ=mean, ₚ=positive control, ₙ=negative control. | Z' > 0.5 is generally considered suitable for high-throughput screening [1]. |
This protocol helps diagnose whether a failed Z'-LYTE assay is due to reagent or instrument issues [1].
Objective: To determine if the lack of an assay window is caused by problems with the development reaction or the microplate reader setup.
Materials:
Method:
Interpretation:
The following diagram illustrates the logical workflow for troubleshooting a failed assay and the relationship between key validation metrics. The DOT script generates this diagram.
Troubleshooting and Validation Workflow: This chart outlines the diagnostic steps for a failed assay (left) and the standard path for quantitative assay validation (right). It integrates key concepts like the development reaction test and the critical Z'-Factor metric [1].
For further assistance, the dedicated Drug Discovery Technical Support team can be contacted. This is a specialized service for pharmaceutical and biotech researchers [2].
drugdiscoverytech@thermofisher.com [1].eurotech@lifetech.com [2].
The table below summarizes the core characteristics and experimental findings for EIPA and Dynasore based on recent studies.
| Feature | This compound (5-(N-Ethyl-N-isopropyl)amiloride) | Dynasore |
|---|---|---|
| Primary Target | Inhibits Na+/H+ exchangers (NHE), a key step in macropinocytosis [1] [2] | Inhibits the GTPase activity of dynamin [1] [3] |
| Primary Inhibited Pathway | Macropinocytosis [1] [2] | Clathrin-mediated endocytosis (CME) [1] [3] |
| Effect on VEGFR2 Internalization | Inhibits a large fraction (~70%) of VEGF-induced VEGFR2 uptake [1] | Inhibits a smaller fraction (~25-30%) of VEGF-induced VEGFR2 uptake [1] |
| Key Finding on Specificity | Effects on VEGF-induced ERK1/2 signaling are reversible, suggesting specificity for its pathway [1] | Effects on VEGF signaling are often irreversible or inconsistent, indicating significant off-target effects [1] |
| Experimental Workflow | 1. Pre-treat cells with 25-50 µM this compound for 30-60 min. 2. Stimulate with VEGF for 15 min (internalization) or 5-10 min (signaling). 3. Assay via surface biotinylation or Western blot [1] [2] | 1. Pre-treat cells with 80-100 µM Dynasore for 30-60 min. 2. Stimulate with VEGF for 15 min (internalization) or 5-10 min (signaling). 3. Assay via surface biotinylation or Western blot [1] [3] |
The data in the summary table leads to several critical insights for researchers.
The Critical Issue of Off-Target Effects: A major finding from recent studies is that dynamin inhibitors, particularly dynasore, exhibit notable off-target effects. While dynasore, dyngo 4a, and dynole all successfully inhibit the clathrin-mediated endocytosis of VEGFR2, they produce contradictory and inconsistent effects on its downstream signaling [1]. For instance:
Evidence for this compound's Specificity: The specificity of an endocytic inhibitor can be tested using a reversibility "uncoupling assay". The principle is that if a drug's effect is specific, its inhibition should be reversible upon removal; if the effect is due to off-target toxicity, it will persist [1].
For your experimental planning, here are more detailed methodologies as cited in the literature.
1. Internalization Assay using Surface Biotinylation This protocol is used to quantify the endocytosis of receptors like VEGFR2 [1].
2. Signaling Phosphorylation Assay This protocol assesses the impact of inhibitors on kinase activation pathways [1].
To better understand the relationships and experimental logic, the following diagrams illustrate the key concepts.
Diagram 1: Complementary Inhibition of VEGFR2 Uptake. VEGF induces two primary endocytosis pathways. Dynasore and this compound target clathrin-mediated endocytosis and macropinocytosis, respectively. Used together, they completely block VEGFR2 internalization [1].
Diagram 2: Evidence for Off-Target Effects of Dynamin Inhibitors. While dynamin inhibitors consistently block a physical process (endocytosis), their variable effects on molecular signaling events indicate interference with other, unintended targets in the cell [1].
The following table summarizes key experimental evidence from recent studies that validate EIPA's use in macropinocytosis assays.
| Cell Type / System | This compound Concentration | Experimental Readout | Key Finding & Validation | Citation |
|---|---|---|---|---|
| Human & Mouse T Cells | 25-50 μM | Uptake of 70 kDa Fluorescein-Dextran (Fdex) and fluorochrome-labeled BSA (Bovine Serum Albumin). | This compound potently inhibited probe uptake in activated T cells. Specificity was confirmed by the lack of effect from PitStop, a clathrin-mediated endocytosis inhibitor. | [1] |
| Hepatocellular Carcinoma (HCC) Cell Lines (e.g., SK-Hep1, Huh7) | 50 μM | Uptake of TMR-dextran (70 kDa) and degradation of DQ-BSA. | This compound significantly attenuated sorafenib-induced macropinocytosis. The assay confirmed fluid uptake and lysosomal degradation, key features of functional macropinocytosis. | [2] |
| Various HCC & Immortalized Liver Cell Lines | 50 μM | Uptake of TMR-dextran and degradation of DQ-FITC-BSA under hypoxia. | This compound effectively blocked hypoxia-induced dextran and BSA uptake in HCC cells, but had little effect on normoxic cells with low basal macropinocytosis. | [3] |
| General Macropinocytosis Research | Commonly 10-100 μM | Uptake of fluid-phase markers (e.g., dextran, albumin). | This compound is recognized as one of the most selective inhibitors of macropinocytosis, acting via inhibition of Na+/H+ exchangers (NHEs). | [4] |
The studies share a common methodological foundation for assessing macropinocytosis, which you can adapt for your own validation experiments.
Key Controls for Validation:
The table below consolidates key quantitative data on this compound's interactions with various biological targets, which is crucial for understanding its specificity challenges.
| Target | Reported IC50 / Effective Concentration | Experimental Context (Cell/Model) | Key Findings / Effects |
|---|---|---|---|
| Na+/H+ Exchangers (NHE) [1] | IC50: 19.5 μM (for basal Na+ current) | X. laevis oocytes [1] | Reversibly inhibits basal Na+ current. |
| TRPP3 Channel [1] | IC50: 10.5 μM | X. laevis oocytes [1] | Suppresses TRPP3-mediated Ca2+ uptake [1]. |
| Macropinocytosis [1] | 20-30 μM | HT-29 & MIA PaCa-2 cells (in vitro) [1] | Blocks macropinocytosis-mediated uptake [1]. |
| CLIC/GEEC Endocytosis [2] | 10 μM | HEK293 cells (in vitro) [2] | Inhibits CLIC/GEEC-mediated endocytosis pathway [2]. |
| Autophagy Enhancement [1] | 300 μM | IEC-18 cells (in vitro) [1] | Enhances autophagy; increases LC3-II & P62 protein levels [1]. |
| Cell Proliferation [1] | 5-100 μM (inhibition) | MKN28 cells (in vitro) [1] | Suppresses proliferation in a dose-dependent manner [1]. |
| Myocardial Stretch Response [3] | 1 μM | Isolated perfused rabbit hearts (ex vivo) [3] | Attenuates stretch-induced increase in ventricular fibrillation frequency [3]. |
| Inflammation (COX-2) [1] | 3 μM (in vitro); 10 mg/kg (in vivo) | Cell-based assay; Mouse air pouch model [1] | Inhibits LPS-induced COX-2 protein increase and leukocyte infiltration [1]. |
For researchers looking to replicate or understand the basis of these findings, here are the methodologies from key studies.
This compound's primary known action is the inhibition of Na+/H+ exchangers (NHE). However, the data shows it also affects TRPP3 channels and various cellular processes at similar concentrations, which complicates the interpretation of experimental results. Therefore, a strategy to validate specificity is critical.
The following diagram outlines a general logical workflow for determining if an observed effect of this compound is due to NHE inhibition or an off-target action.
To confidently use this compound in your research and account for its multi-target profile, consider the following approaches:
A competitive binding assay is a method used to measure the concentration of an analyte (like a drug or hormone) in a sample. The core principle involves the competition between a labeled reagent and the unlabeled analyte from your sample for a limited number of binding sites on a specific antibody or other binding protein [1] [2].
The amount of labeled analyte that successfully binds is inversely proportional to the concentration of the unlabeled analyte in the sample. More of your target substance means less of the labeled signal is detected [1]. The diagram below illustrates this general principle.
The table below outlines the key stages of a generic competitive binding assay, which can be adapted for various targets [3].
| Stage | Key Steps | Purpose |
|---|---|---|
| 1. Purification of Binding Protein | Culture expression system; harvest and lyse cells; purify protein using affinity beads (e.g., glutathione beads for GST-tagged proteins). | To isolate and immobilize the target protein (e.g., receptor, antibody). |
| 2. Preparation of Competitors | Transfert cells to express binding proteins; purify proteins (e.g., using GFP-Trap beads); elute and quantify proteins (Western blot, BCA assay). | To obtain the labeled and unlabeled molecules that will compete for binding. |
| 3. Binding Reaction Setup | Immobilize binding protein; add a fixed amount of labeled competitor and varying amounts of unlabeled competitor; incubate to reach equilibrium. | To allow the competitive binding reaction to occur under controlled conditions. |
| 4. Detection & Analysis | Wash away unbound material; elute bound complex; detect signal (e.g., fluorescence, luminescence); analyze data (dose-response curve). | To measure the amount of bound labeled competitor and calculate the concentration of the unlabeled analyte. |
The table below summarizes the experimental findings on this compound from recent scientific literature.
| Experimental Model | Primary Target / Mechanism | Reported Efficacy / Key Finding | Experimental Concentration / Dosage | Context / Function |
|---|---|---|---|---|
| Intestinal Organoids (Mouse) [1] | Na+/H+ Exchanger 1 (NHE1) | Disrupted crypt budding; blocked Paneth cell differentiation; reversible upon removal. | 5 μM | Stem cell lineage specification; maintenance of intracellular pH gradient. |
| Airway Allergy (Mouse) [2] | Dendritic cell signaling (via IL-12b & TIM4) | Significantly alleviated experimental airway allergy; suppressed Th2 immune response. | Information not specified in abstract | Immunomodulation; treatment of allergic disease. |
| Isolated Rabbit Hearts [3] | Na+/H+ Exchanger (unspecified) | Attenuated the increase in dominant frequency of stretch-induced ventricular fibrillation. | 1 μM | Cardiac electrophysiology; arrhythmia suppression. |
| SCRV Infection (CPB Cell Line) [4] | Macropinocytosis (via Na+/H+ exchange) | Inhibited SCRV infection in vitro; ~80% reduction in viral copy number at 72 hours. | 20 μM | Antiviral therapy; blocks viral entry into host cells. |
| SCRV Infection (Mandarin Fish) [4] | Macropinocytosis (via Na+/H+ exchange) | Increased survival rate; reduced viral load in spleen and kidney. | 5 mg/kg (in vivo) | Antiviral therapy; in vivo efficacy. |
| Glycinergic Synapses (Mouse Brainstem) [5] | NHE6 (putative candidate) | Investigated for its potential effect on synaptic transmission; strong immunoreactivity for NHE6 found in terminals. | 100 μM | Synaptic transmission and vesicle recycling. |
To assist with experimental design, here are the methodologies from key studies:
The following diagrams illustrate the primary molecular mechanisms of this compound identified in the research, highlighting its role in two key areas: inhibiting macropinocytosis and disrupting intestinal stem cell fate.
The experimental data demonstrates that this compound is a versatile compound with measurable efficacy across a wide range of biological models. The choice of model, protocol, and dosage should be directly aligned with the specific biological pathway or process under investigation.
Irritant